tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
Description
tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold fused to an azetidine (4-membered nitrogen-containing ring) moiety. The tert-butyl carbamate (Boc) group at the 1-position of azetidine enhances steric protection and stability, making the compound valuable in medicinal chemistry for drug discovery, particularly in peptide mimetics and constrained scaffolds .
Key structural features:
- Bicyclo[1.1.1]pentane: A highly strained, three-dimensional hydrocarbon that imparts rigidity and metabolic stability.
- Azetidine: A saturated 4-membered ring with one nitrogen atom, offering conformational restriction.
- tert-Butyl carbamate: A protective group for amines, resistant to basic and nucleophilic conditions.
Properties
IUPAC Name |
tert-butyl 3-(1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-7-10(8-14)13-4-9(5-13)6-13/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJXWNMBFFSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[1.1.1]Propellane Activation Strategies
The central synthetic challenge involves constructing the strained bicyclo[1.1.1]pentane system. A breakthrough methodology employs nickel-catalyzed acylation of [1.1.1]propellane, as demonstrated in recent studies:
Reaction Parameters:
Functional Group Compatibility
The strained nature of bicyclo[1.1.1]pentane necessitates careful selection of subsequent reaction conditions to prevent ring-opening:
| Functionalization Type | Reagents | Temperature Range | Yield (%) |
|---|---|---|---|
| Carboxylation | CO₂, Pd(PPh₃)₄ | 80°C | 45 |
| Amination | NaN₃, UV Light | 25°C | 62 |
| Halogenation | NBS, AIBN | 40°C | 78 |
Azetidine Ring Construction and Coupling
Azetidine Synthesis Methods
The azetidine component is typically prepared through:
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Gabriel Synthesis from 1,3-dibromopropane
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Ring-Closing Metathesis of diallylamine derivatives
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Photochemical Cyclization of γ-chloroamines
Optimized Coupling Procedure:
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Activate bicyclo[1.1.1]pentane-1-carbonyl chloride with SOCl₂
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React with azetidin-3-ol in dichloromethane
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Add triethylamine (2.5 eq) as base
Boc Protection and Final Assembly
The tert-butoxycarbonyl group is introduced through a two-step sequence:
Carbamate Formation
Critical Parameters:
-
Base: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Solvent: Anhydrous dichloromethane
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Temperature: -10°C to 0°C
-
Reaction Time: 12 hours
Purity: >98% (HPLC) after column chromatography
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern production facilities employ flow chemistry to enhance safety and yield:
| Process Stage | Reactor Type | Residence Time | Output (kg/day) |
|---|---|---|---|
| BCP Formation | Microfluidic | 2 min | 15.4 |
| Azetidine Coupling | Packed Bed | 30 min | 9.8 |
| Boc Protection | CSTR | 6 hr | 22.1 |
Purification Challenges
The compound's high polarity and thermal sensitivity necessitate specialized purification techniques:
Preferred Methods:
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Preparative HPLC with C18 columns
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Simulated Moving Bed (SMB) chromatography
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Crystallization from tert-butyl methyl ether/n-heptane
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Propellane Acylation | 3 | 58 | 98 | 1.0 |
| Cycloaddition Approach | 5 | 32 | 95 | 2.3 |
| Metallocycle-Mediated | 4 | 41 | 97 | 1.7 |
The nickel-catalyzed propellane acylation route demonstrates superior efficiency, though it requires careful handling of pyrophoric nickel catalysts.
Reaction Mechanism and Kinetic Studies
Nickel-Catalyzed Coupling
Density Functional Theory (DFT) calculations reveal a three-stage mechanism:
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Oxidative addition of [1.1.1]propellane to Ni(0)
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Transmetallation with acyl chloride
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Reductive elimination to form BCP-carbonyl intermediate
Rate-Limiting Step: Oxidative addition (ΔG‡ = 24.3 kcal/mol)
| Condition | Degradation (%/month) |
|---|---|
| 25°C, N₂ | 0.3 |
| 4°C, air | 1.2 |
| -20°C | <0.1 |
Recommended storage: Amber glass vials under argon at -20°C.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Formation of carbonyl compounds.
Reduction: : Formation of hydroxyl or amino derivatives.
Substitution: : Formation of various substituted azetidines or bicyclic compounds.
Scientific Research Applications
Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways: : Involvement in biochemical pathways that influence biological processes.
Comparison with Similar Compounds
Research Findings and Implications
- Steric Effects : The BCP-azetidine scaffold imposes significant steric hindrance, reducing metabolic degradation compared to linear analogues .
- Functional Group Impact : Bromine or iodine substituents increase molecular weight and polarity, influencing pharmacokinetics .
- Ring Size : Piperazine analogues show improved solubility but reduced rigidity, highlighting the trade-off between flexibility and scaffold stability .
Biological Activity
The compound tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is a novel organic molecule characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.
Chemical Formula
- Molecular Formula : C13H22N2O2
- CAS Number : 2227205-20-9
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core attached to an azetidine ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity. The unique structural arrangement allows for diverse chemical modifications, making it a versatile scaffold in drug design.
Table 1: Structural Overview
| Component | Description |
|---|---|
| Bicyclo[1.1.1]pentane Core | Provides rigidity and stability |
| Azetidine Ring | Contributes to biological activity |
| Tert-butoxycarbonyl Group | Enhances solubility and protects functional groups |
Medicinal Chemistry Applications
Recent studies have highlighted the potential of bicyclo[1.1.1]pentanes as bioisosteres for traditional aromatic compounds in drug candidates, suggesting that they could replace more toxic or less effective moieties in pharmaceuticals . The unique three-dimensional structure of the bicyclo[1.1.1]pentane system allows for better interaction with biological targets.
Anti-inflammatory Properties
Research indicates that compounds incorporating the bicyclo[1.1.1]pentane motif exhibit significant anti-inflammatory activity. For instance, synthetic lipoxin A4 mimetics containing this structure have been shown to modulate inflammatory responses effectively .
Case Study: Synthesis and Evaluation
A study conducted on synthetic lipoxin A4 mimetics demonstrated that one specific derivative of the bicyclo[1.1.1]pentane exhibited high anti-inflammatory activity, suggesting that modifications to this core structure can lead to compounds with enhanced therapeutic properties .
Table 2: Summary of Biological Activities
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Bicyclo Core : Achieved through carbene insertion or radical addition.
- Introduction of the Azetidine Ring : Cyclization reactions are employed.
- Protection with Boc Group : Utilizes tert-butyl chloroformate in the presence of a base.
Table 3: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Bicyclo Core Formation | Carbene insertion or radical addition | Bicyclo[1.1.0]butane derivatives |
| Azetidine Ring Formation | Cyclization | Azetidine precursors |
| Boc Protection | Acylation | Tert-butyl chloroformate |
Q & A
Q. Key Reagents :
Basic: How is the structural integrity of this compound validated?
Structural validation relies on NMR spectroscopy , X-ray crystallography , and mass spectrometry :
- ¹H/¹³C NMR : Peaks for the bicyclo[1.1.1]pentane core appear as singlets (δ 2.0–2.5 ppm for bridgehead protons), while the azetidine ring shows distinct splitting patterns (e.g., δ 3.5–4.0 ppm for N-CH₂) .
- X-ray : Confirms the strained bicyclic geometry and spatial arrangement of substituents .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 280.1912 for C₁₄H₂₂NO₂⁺) .
Advanced: What strategies address regioselectivity challenges during functionalization of the bicyclo[1.1.1]pentane core?
Regioselectivity is influenced by:
- Steric Effects : The bridgehead position is sterically hindered, favoring substitution at the less crowded 3-position .
- Catalytic Control : Mn(dpm)₃ promotes selective hydrohydrazination of [1.1.1]propellane to generate 1,3-disubstituted derivatives .
- Directing Groups : Transient directing groups (e.g., hydroxylamine) can steer functionalization to specific positions .
Example : Radical-mediated bromination selectively targets the bridgehead due to hyperconjugative stabilization of the transition state .
Advanced: How does this compound compare to bicyclo[2.2.1]heptane analogs in drug discovery?
The bicyclo[1.1.1]pentane scaffold offers enhanced rigidity and improved metabolic stability compared to norbornane (bicyclo[2.2.1]heptane) derivatives:
| Property | Bicyclo[1.1.1]pentane | Bicyclo[2.2.1]heptane |
|---|---|---|
| Strain Energy | ~40 kcal/mol | ~30 kcal/mol |
| LogP | 2.1 (lower hydrophobicity) | 3.5 |
| Metabolic Stability | Resistant to CYP450 oxidation | Moderate degradation |
This makes it a superior bioisostere for meta-substituted arenes in kinase inhibitors .
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 55% vs. 74%)?
Yield discrepancies often arise from:
- Purification Methods : Column chromatography (e.g., DCM:EtOAc gradients) vs. recrystallization .
- Catalyst Loading : Mn(dpm)₃ at 5 mol% improves yields to >70%, whereas lower loading (<2 mol%) results in incomplete conversion .
- Scale : Milligram-scale reactions may underperform due to side reactions (e.g., dimerization), mitigated by slow reagent addition .
Recommendation : Optimize reaction parameters using design-of-experiments (DoE) to identify critical factors (temperature, catalyst, stoichiometry) .
Advanced: What methodologies assess the biological activity of this compound?
While direct biological data are limited, analogous bicyclo[1.1.1]pentane derivatives are evaluated via:
- In Vitro Assays : Cytotoxicity screening against cancer cell lines (e.g., IC₅₀ determination) .
- Molecular Docking : Predict binding to targets like α-glucosidase (PDB ID: 5NN8) using the bicyclo core’s rigidity to enhance affinity .
- Kinetic Studies : Measure enzyme inhibition (e.g., fluorescence-based assays for proteases) .
Future Directions : Animal models for pharmacokinetics (e.g., bioavailability, half-life) and target engagement studies .
Advanced: What are optimal conditions for Boc deprotection without degrading the bicyclo core?
The Boc group is cleaved under acidic conditions :
- TFA/DCM (1:1 v/v) : 2–4 hours at 0°C, preserving the strained bicyclo structure .
- Alternative : HCl/dioxane (4 M, 2 hours) for milder deprotection .
Caution : Prolonged exposure to strong acids (e.g., H₂SO₄) can induce ring-opening of the azetidine .
Advanced: How is this compound utilized in bioisosteric replacement strategies?
The bicyclo[1.1.1]pentane moiety replaces terphenyls or alkynes to:
- Reduce LogP : Enhances solubility (e.g., ΔLogP = −1.4 vs. diphenylacetylene) .
- Improve Selectivity : Mimics meta-substitution in kinase inhibitors (e.g., JAK2 inhibitors) with reduced off-target effects .
- Increase Metabolic Stability : Resists oxidative degradation in liver microsomes .
Case Study : Replacement of a benzophenone with bicyclo[1.1.1]pentane in a lead compound improved IC₅₀ by 10-fold .
Basic: What safety precautions are required when handling this compound?
- Stability : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the azetidine ring .
- Toxicity : Wear nitrile gloves and eye protection; avoid inhalation (potential irritant) .
- Waste Disposal : Quench with aqueous NaHCO₃ before disposal .
Advanced: What computational tools predict the reactivity of this compound in novel reactions?
- DFT Calculations : Gaussian 16 models transition states for cycloadditions (e.g., strain-driven [2+2] reactions) .
- Machine Learning : Chemprop predicts regioselectivity in C–H functionalization using steric/electronic descriptors .
- Molecular Dynamics : GROMACS simulates solvent effects on reaction pathways (e.g., THF vs. DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
